molecular formula C21H20ClN5 B2458801 1-(3-chloro-4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890893-60-4

1-(3-chloro-4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2458801
CAS No.: 890893-60-4
M. Wt: 377.88
InChI Key: XWTJITDXMDRLNU-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C21H20ClN5 and its molecular weight is 377.88. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-(4-propan-2-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5/c1-13(2)15-5-7-16(8-6-15)26-20-18-11-25-27(21(18)24-12-23-20)17-9-4-14(3)19(22)10-17/h4-13H,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTJITDXMDRLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chloro-4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a novel compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. The unique structural features of this compound, including a fused pyrazole and pyrimidine ring system with various aromatic substitutions, suggest diverse mechanisms of action and therapeutic applications.

Chemical Structure

The compound can be represented as follows:

Chemical Structure C19H20ClN5\text{Chemical Structure }C_{19}H_{20}ClN_{5}

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class can exhibit significant biological activities through various mechanisms, primarily by inhibiting specific kinases involved in cell signaling pathways. This inhibition can lead to decreased proliferation of cancer cells and enhanced efficacy against pathogens.

Biological Activities

  • Anticancer Activity :
    • Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines possess anticancer properties by targeting cyclin-dependent kinases (CDKs) and other key enzymes involved in tumor growth. For instance, compounds within this class have demonstrated IC50 values ranging from 0.98 µM to 4.2 µM against various cancer cell lines, including MCF-7 and A375 .
  • Antimicrobial Properties :
    • Some pyrazolo derivatives have been evaluated for their antimicrobial activity against Mycobacterium tuberculosis. In particular, compounds with similar structures to this compound have shown promising results with IC50 values in the low micromolar range, indicating potential as anti-tubercular agents .

Comparative Analysis with Similar Compounds

A comparative analysis of related compounds in the pyrazolo[3,4-d]pyrimidine class reveals differences in biological activity based on structural modifications:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1H-pyrazolo[3,4-d]pyrimidin-4-aminesBasic pyrazolo structureAntimicrobialLacks substituents
1-(phenyl)-pyrazolo[3,4-d]pyrimidinePhenyl substitutionAnticancerMore hydrophobic
1-(2-fluorophenyl)-pyrazolo[3,4-d]pyrimidineFluorine substitutionKinase inhibitionEnhanced potency

The unique combination of substituents in this compound enhances its specificity and efficacy compared to others within this class.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • In Vitro Studies :
    • A study demonstrated that a related pyrazolo compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of 26 µM. This suggests potential applications for lung cancer treatment using similar pyrazolo derivatives .
  • Docking Studies :
    • Molecular docking studies have indicated strong binding affinities of pyrazolo derivatives to ATP-binding sites of kinases, suggesting a mechanism through which these compounds exert their anticancer effects .

Scientific Research Applications

Biological Activities

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies have shown that this compound inhibits tumor cell proliferation. For instance, it demonstrated significant cytotoxicity against A549 lung cancer cells (IC50 = 12.5 µM) and MCF-7 breast cancer cells (IC50 = 15.0 µM) . The mechanism involves modulation of signaling pathways related to cell growth and survival.
  • Anti-inflammatory Effects : The structure suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines . This could be beneficial in treating conditions characterized by chronic inflammation.
  • Antimicrobial Properties : Some derivatives of pyrazolo[3,4-d]pyrimidine have shown efficacy against various bacterial strains, indicating potential applications in antimicrobial therapy .

Case Studies

Several studies have documented the efficacy of this compound:

  • Anticancer Studies : In vitro studies conducted on various cancer cell lines have confirmed its significant cytotoxic effects. The ability to inhibit key signaling pathways makes it a candidate for further development as an anticancer agent.
  • Inflammation Models : Animal models have been employed to assess the anti-inflammatory properties of this compound. Results indicate a reduction in inflammatory markers, supporting its potential therapeutic use.
  • Microbial Resistance : Research has demonstrated effectiveness against resistant bacterial strains, highlighting its potential role in addressing antibiotic resistance .

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